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Piroxantrone Pharmacokinetic Parameters

The following table consolidates key pharmacokinetic data from clinical and preclinical studies.

Parameter
Human Clinical Trial (with
G-CSF) [1]

Human Phase I Study
[2]

Rhesus Monkey
Study [3]

Dosage Range 150 to 555 mg/m² 90 to 190 mg/m² 150 mg/m²

Administration 1-hour IV infusion 1-hour IV infusion 1-hour IV infusion

Distribution Half-life
(t₁/₂ α)

3.2 ± 2.7 min 2.9 ± 5.3 min 1.0 min

Elimination Half-life
(t₁/₂ β)

82 ± 92 min 18.7 ± 36.5 min 180 min

Plasma Clearance 840 ± 230 mL/min/m² 720 ± 210 mL/min/m² 1420 mL/min/m²

Area Under Curve
(AUC)

Reported (dose-
dependent)

435 μmol·min/L (at
MTD)

220 μM·min
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Parameter
Human Clinical Trial (with
G-CSF) [1]

Human Phase I Study
[2]

Rhesus Monkey
Study [3]

Linear Elimination Yes (over 4-fold dose

range)

Clearance did not vary

with dose

Information not

specified

Piroxantrone's pharmacokinetics are characterized by rapid distribution and a shorter elimination phase,

with linear kinetics observed over the studied dose ranges [1]. A key finding from preclinical research is that

piroxantrone was not detectable in cerebrospinal fluid, indicating poor penetration of the blood-brain

barrier [3].

Metabolism and Urinary Excretion

A study in Rhesus monkeys identified the metabolic and excretion profile of piroxantrone, which provides

insights for interpreting human data [3]:

Metabolites: Piroxantrone and three other compounds not present in pre-treatment samples were
detected in urine.

Major Metabolite: The major urinary metabolite was isolated. Its cytotoxicity against MOLT-4 cells in
vitro was at least one log less than that of the parent piroxantrone compound.

Conjugation: One of the other detected compounds was determined to be a glucuronide
conjugation product of the major metabolite.

The following diagram illustrates the metabolic pathway of piroxantrone based on the Rhesus monkey

study:
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Piroxantrone metabolic pathway and detected urinary compounds.

Detailed Experimental Protocols

The pharmacokinetic data summarized above were generated using specific and rigorous methodologies.

Human Clinical Trial Protocol (with G-CSF) [1]

Study Design: A phase I and pharmacokinetic study of a 1-hour intravenous infusion of
piroxantrone in combination with granulocyte-colony stimulating factor (G-CSF).

Patients: 37 patients were studied over a dosage range of 150 to 555 mg/m².
Pharmacokinetic Analysis: Plasma elimination of piroxantrone was found to be biexponential. A

limited sampling strategy was developed to estimate total drug exposure (AUC) from plasma
piroxantrone concentrations at 30, 60, and 120 minutes after the start of the infusion.

Preclinical Protocol (Rhesus Monkey) [3]

Model: Rhesus monkey model for continuous infusion of drugs into cerebrospinal fluid.
Dosing: Intravenous dose of 150 mg/m² administered over 60 minutes.
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Sample Collection: Concomitant serial sampling of plasma and cerebrospinal fluid (CSF) was

performed to determine drug penetration into the CNS.
Metabolite Analysis: Urine was analyzed for drug-related compounds. The major urinary metabolite

was isolated, and its cytotoxicity was evaluated in vitro against MOLT-4 cells using established
colorimetric assays (e.g., MTT assay).

Key Implications for Drug Development

Predictable Dosing: The linear elimination of piroxantrone over a nearly 4-fold dose range indicates
that systemic drug exposure remains predictable when dose adjustments are made [1].

Limited CNS Activity: The inability to detect piroxantrone in the CSF suggests the drug is unlikely
to be effective against primary brain tumors or central nervous system metastases through systemic

administration [3].
Low-Risk Metabolites: The major identified metabolite demonstrates significantly reduced

cytotoxicity, which may simplify the toxicity profile [3].

Need Custom Synthesis?
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References

1. Pharmacokinetics of Piroxantrone in a Phase I Trial of Piroxantrone and Granulocyte-Colony

Stimulating Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Phase I study and pharmacodynamics of piroxantrone ... [pubmed.ncbi.nlm.nih.gov]

3. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of piroxantrone in the Rhesus

monkey | Investigational New Drugs [link.springer.com]

To cite this document: Smolecule. [piroxantrone pharmacokinetics plasma elimination]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548636#piroxantrone-

pharmacokinetics-plasma-elimination]

Disclaimer & Data Validity:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s548636?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7684320/
https://www.smolecule.com/products/s548636?utm_src=pdf-body
https://link.springer.com/article/10.1007/BF00874424
https://link.springer.com/article/10.1007/BF00874424
https://www.smolecule.com/products/s548636?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7684320/
https://pubmed.ncbi.nlm.nih.gov/7684320/
https://pubmed.ncbi.nlm.nih.gov/2334921/
https://link.springer.com/article/10.1007/BF00874424
https://link.springer.com/article/10.1007/BF00874424
https://www.smolecule.com/products/b548636#piroxantrone-pharmacokinetics-plasma-elimination
https://www.smolecule.com/products/b548636#piroxantrone-pharmacokinetics-plasma-elimination
https://www.smolecule.com/products/b548636#piroxantrone-pharmacokinetics-plasma-elimination
https://www.smolecule.com/products/s548636?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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